angiotensin II (2-7)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Angiotensin II (2-7) is a peptide fragment derived from the larger angiotensin II molecule, which is a key component of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin II (2-7) is known for its vasodilatory properties, which counteract the vasoconstrictive effects of angiotensin II, thereby contributing to cardiovascular homeostasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Angiotensin II (2-7) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of angiotensin II (2-7) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), and is lyophilized for stability .

Analyse Des Réactions Chimiques

Types of Reactions: Angiotensin II (2-7) primarily undergoes hydrolysis and enzymatic degradation. It is susceptible to cleavage by various peptidases, which can alter its biological activity.

Common Reagents and Conditions: The hydrolysis of angiotensin II (2-7) can be catalyzed by enzymes such as angiotensin-converting enzyme (ACE) and neprilysin. These reactions typically occur under physiological conditions, with optimal activity at body temperature and neutral pH .

Major Products Formed: The enzymatic degradation of angiotensin II (2-7) results in smaller peptide fragments, which may have distinct biological activities. For example, cleavage by ACE can produce angiotensin III, another bioactive peptide .

Applications De Recherche Scientifique

Angiotensin II (2-7) has a wide range of applications in scientific research:

Chemistry: It is used as a model peptide for studying peptide synthesis and enzymatic degradation.

Biology: Researchers investigate its role in the renin-angiotensin system and its effects on cardiovascular physiology.

Medicine: Angiotensin II (2-7) is explored for its potential therapeutic effects in conditions such as hypertension, heart failure, and renal diseases.

Mécanisme D'action

Angiotensin II (2-7) exerts its effects by binding to specific receptors on the surface of target cells. It primarily interacts with the angiotensin type 2 receptor (AT2R), which mediates vasodilation and anti-inflammatory responses. This interaction leads to the activation of signaling pathways that result in the relaxation of vascular smooth muscle cells, thereby reducing blood pressure .

Comparaison Avec Des Composés Similaires

Angiotensin II: The parent molecule, which has potent vasoconstrictive effects and plays a central role in blood pressure regulation.

Angiotensin I: A precursor to angiotensin II, which is converted by ACE.

Angiotensin (1-7): Another peptide fragment with vasodilatory properties, similar to angiotensin II (2-7).

Uniqueness: Angiotensin II (2-7) is unique in its selective interaction with AT2R, which distinguishes it from angiotensin II that primarily binds to the angiotensin type 1 receptor (AT1R). This selective binding confers distinct physiological effects, making angiotensin II (2-7) a valuable tool for studying the renin-angiotensin system and developing targeted therapies .

Propriétés

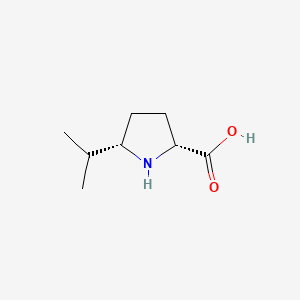

Numéro CAS |

100291-80-3 |

|---|---|

Formule moléculaire |

C6H10O2S |

Poids moléculaire |

0 |

Synonymes |

angiotensin II (2-7) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.